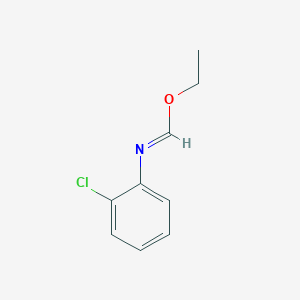![molecular formula C15H15NO B14727565 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol CAS No. 5444-87-1](/img/structure/B14727565.png)
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol is an organic compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol group attached to a butenyl chain, which is further connected to a pyridine ring. The presence of both phenol and pyridine moieties in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to form the carbon-carbon bonds between the phenol and pyridine moieties.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale chemical processes, such as:
Oxidation of Aryl Silanes: This method involves the oxidation of aryl silanes to produce phenols.
Hydrolysis of Diazonium Salts: Aromatic primary amines are treated with nitrous acid to form diazonium salts, which are then hydrolyzed to yield phenols.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring in phenols is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄).
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro-phenols, bromo-phenols.
Scientific Research Applications
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: Phenolic compounds can dissolve tissue on contact via proteolysis.
Antioxidant Activity: The phenol group can scavenge free radicals, thereby protecting cells from oxidative damage.
Neurolysis: In high concentrations, phenolic compounds can produce chemical neurolysis, affecting nerve fibers.
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzoic Acids: Such as gallic acid and protocatechuic acid.
Hydroxycinnamic Acids: Such as ferulic acid and caffeic acid.
Uniqueness
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol is unique due to its combined phenol and pyridine structures, which confer distinct chemical reactivity and biological activity compared to other simple phenolic compounds .
Properties
CAS No. |
5444-87-1 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-2-13(14-6-8-16-9-7-14)10-12-4-3-5-15(17)11-12/h3-11,17H,2H2,1H3/b13-10+ |
InChI Key |
IPSSUCQDQBETMX-JLHYYAGUSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC(=CC=C1)O)/C2=CC=NC=C2 |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



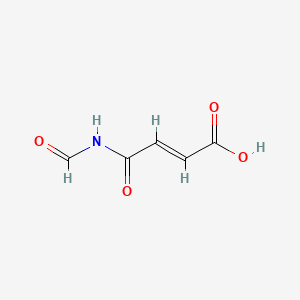
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
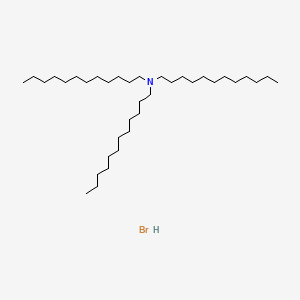
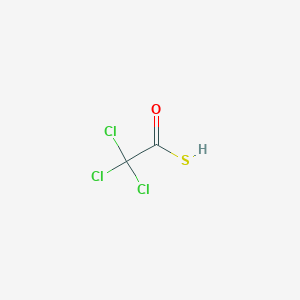
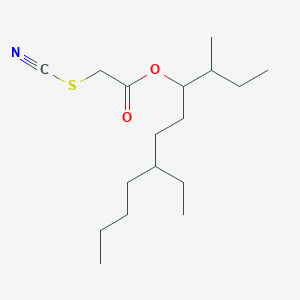
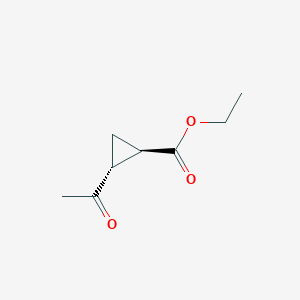
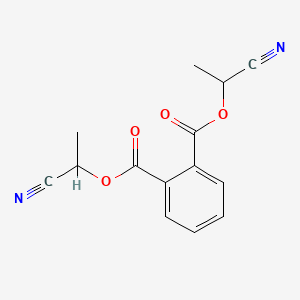
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
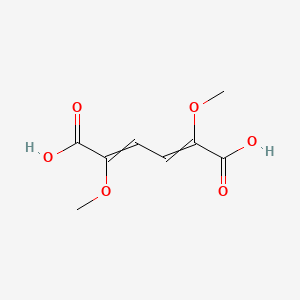
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)

![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)
